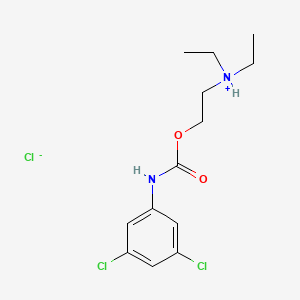
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran is a synthetic organic compound characterized by the presence of a bromine atom, a nitro group, and a tetrahydropyran ring
Métodos De Preparación
The synthesis of 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methyl-2-nitrophenol, followed by the formation of the tetrahydropyran ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Análisis De Reacciones Químicas
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar compounds to 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran include:
4-Bromo-2-nitrophenol: Lacks the tetrahydropyran ring but shares the bromine and nitro groups.
4-Methyl-2-nitrophenol: Similar structure but without the bromine atom.
Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents.
Propiedades
Fórmula molecular |
C12H14BrNO4 |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
4-(5-bromo-4-methyl-2-nitrophenoxy)oxane |
InChI |
InChI=1S/C12H14BrNO4/c1-8-6-11(14(15)16)12(7-10(8)13)18-9-2-4-17-5-3-9/h6-7,9H,2-5H2,1H3 |
Clave InChI |
AXRQDVUAPXNXSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)OC2CCOCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


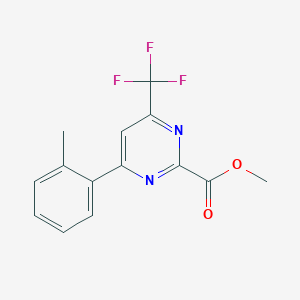
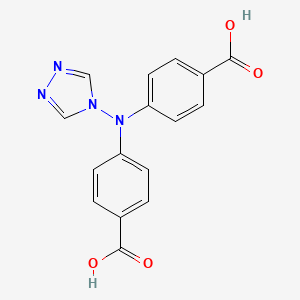
![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)


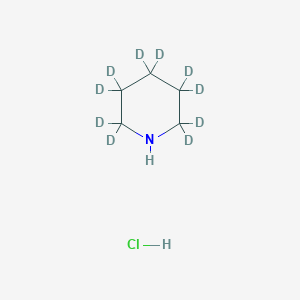
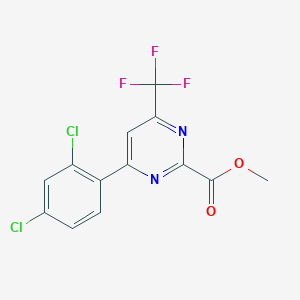
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
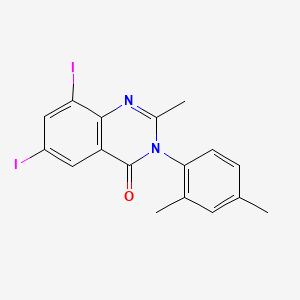
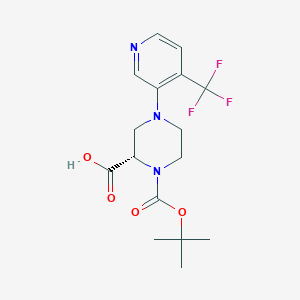
![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
